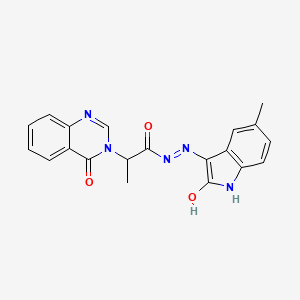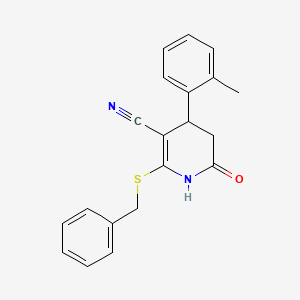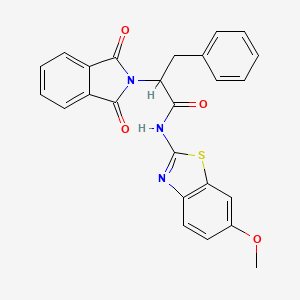![molecular formula C12H12N4O2S2 B11627166 N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)
N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound that features a thiophene ring, a benzenesulfonyl group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE typically involves the following steps:
Formation of the Schiff Base: The reaction between thiophene-2-carbaldehyde and 4-aminobenzenesulfonamide under acidic or basic conditions forms the Schiff base intermediate.
Guanidination: The Schiff base is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Research: It can be used as a probe or ligand in studies involving enzyme inhibition, protein binding, or cellular imaging.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with molecular targets such as enzymes or receptors. The thiophene and benzenesulfonyl groups can facilitate binding to specific sites, while the guanidine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}THIOUREA: Similar structure but with a thiourea group instead of guanidine.
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}UREA: Similar structure but with a urea group instead of guanidine.
Uniqueness
N-{4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is unique due to the presence of the guanidine moiety, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug development and other research applications.
Properties
Molecular Formula |
C12H12N4O2S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C12H12N4O2S2/c13-12(14)16-20(17,18)11-5-3-9(4-6-11)15-8-10-2-1-7-19-10/h1-8H,(H4,13,14,16) |
InChI Key |
CNIUPTSUFBJHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627107.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)



![(2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11627125.png)
![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)

![4-{[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11627167.png)
